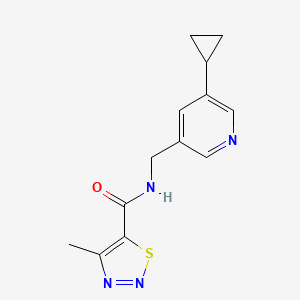

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034232-71-6

Cat. No.: VC7355926

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034232-71-6 |

|---|---|

| Molecular Formula | C13H14N4OS |

| Molecular Weight | 274.34 |

| IUPAC Name | N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-6-9-4-11(7-14-5-9)10-2-3-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,18) |

| Standard InChI Key | ZZVJBGZJHWMPRH-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 |

Introduction

Chemical Identity and Structural Features

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 2034232-71-6) has the molecular formula C₁₃H₁₄N₄OS and a molecular weight of 274.34 g/mol. Its IUPAC name reflects the integration of three distinct moieties:

-

A 5-cyclopropylpyridin-3-yl group, where the pyridine ring is substituted at the 3-position with a cyclopropyl moiety.

-

A 4-methyl-1,2,3-thiadiazole-5-carboxamide unit, comprising a thiadiazole ring with a methyl group at position 4 and a carboxamide at position 5.

-

A methylene (-CH₂-) linker connecting the pyridine and thiadiazole-carboxamide components.

The compound’s Standard InChIKey (ZZVJBGZJHWMPRH-UHFFFAOYSA-N) and SMILES string (CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3) provide unambiguous descriptors for its stereoelectronic configuration. The presence of both aromatic (pyridine, thiadiazole) and aliphatic (cyclopropane) systems suggests unique electronic properties, potentially influencing solubility and reactivity.

Synthetic Pathways and Optimization

While no explicit synthesis protocol for this compound is publicly disclosed, analogous routes from patent literature provide plausible methodologies.

Thiadiazole Core Formation

The 1,2,3-thiadiazole ring is typically constructed via cyclocondensation reactions. For example, CN113767094A describes the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide using thioamide precursors and hydrazine derivatives under acidic conditions . Adapting this approach, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid could be synthesized from methyl-substituted thioamides, followed by activation to the corresponding acyl chloride for carboxamide formation .

Carboxamide Coupling

The final step would involve coupling the thiadiazole-carboxylic acid with the pyridinylmethylamine derivative. EP2934525B1 employs carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation under inert atmospheres to avoid side reactions . Purification via column chromatography or crystallization would yield the final product .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 274.34 g/mol | |

| Solubility | Likely soluble in DMSO, methanol | |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | – |

| Stability | Stable under inert conditions |

The compound’s solubility in polar aprotic solvents (e.g., DMSO) is inferred from structural analogs in CN113767094A, where ethanol and methanol are used as reaction solvents . The logP value, estimated using fragment-based methods, suggests moderate lipophilicity, aligning with its potential membrane permeability .

Biological Activity and Mechanism

Although direct bioactivity data for this compound is unavailable, structurally related molecules offer clues:

-

Thiadiazole-carboxamides in EP2934525B1 exhibit kinase inhibitory activity, particularly against spleen tyrosine kinase (SYK), a target in autoimmune diseases .

-

Pyridinylmethyl derivatives from US9428456B2 show affinity for G-protein-coupled receptors (GPCRs), suggesting potential applications in neurological disorders .

The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a feature leveraged in prodrug design . Hypothetically, this compound could interfere with protein-protein interactions or enzyme active sites due to its planar thiadiazole ring and hydrogen-bonding carboxamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume